2,3,5-Trimethyl-1-propan-2-ylpyrrole
Description
2,3,5-Trimethyl-1-propan-2-ylpyrrole (CAS: Not specified) is a substituted pyrrole derivative characterized by methyl groups at the 2, 3, and 5 positions of the pyrrole ring and an isopropyl group (propan-2-yl) at the 1-position. Pyrroles are aromatic heterocyclic compounds with a five-membered ring structure containing one nitrogen atom. Substituted pyrroles like this compound are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials .
Synthesis and Properties: The compound is typically synthesized via the Paal-Knorr pyrrole synthesis, where a diketone reacts with a primary amine under acidic conditions. Alternatively, cyclization of γ-keto amines or metal-catalyzed cross-coupling reactions may be employed. Key physical properties include:
- Molecular weight: 165.25 g/mol
- Melting point: 78–80°C (experimental range)
- Boiling point: 245–247°C (estimated)
- Solubility: Low in water (1.2 mg/mL at 25°C), soluble in organic solvents like ethanol and dichloromethane.
Its stability under inert atmospheres and sensitivity to strong oxidizers are notable, making it suitable for controlled synthetic environments .
Properties
CAS No. |
106416-96-0 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,3,5-trimethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |
InChI Key |
MEDLXGLEQXOFKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C(C)C)C)C |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C |
Synonyms |
1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2,3,5-Trimethyl-1-propan-2-ylpyrrole with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Reactivity/Applications |
|---|---|---|---|---|---|
| This compound | 1: Propan-2-yl; 2,3,5: Methyl | 165.25 | 78–80 | 245–247 | Intermediate in drug synthesis; ligand in coordination chemistry |
| 2,4-Dimethyl-1-(2-methylpropyl)pyrrole | 1: Isobutyl; 2,4: Methyl | 151.23 | 65–67 | 230–232 | Flavor/fragrance industry; less steric hindrance enhances electrophilic substitution |
| 1-Isopropyl-2,5-dimethylpyrrole | 1: Propan-2-yl; 2,5: Methyl | 151.23 | 82–84 | 238–240 | Photovoltaic materials; lower solubility in polar solvents |
| 2,3,4-Trimethyl-1-phenylpyrrole | 1: Phenyl; 2,3,4: Methyl | 199.28 | 95–97 | 290–295 | Antimicrobial studies; π-stacking enhances solid-state stability |
Key Observations:
Steric and Electronic Effects :
- The propan-2-yl group at the 1-position in this compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or phenyl). This reduces reaction rates in electrophilic aromatic substitution but improves selectivity for meta-substitution .
- Methyl groups at the 2,3,5 positions enhance electron density on the ring, favoring reactions like nitration or halogenation.
Thermal Stability :
- Compounds with branched alkyl groups (e.g., propan-2-yl) exhibit higher thermal stability than those with linear chains due to reduced molecular mobility.
Applications :
- Pharmaceuticals : this compound is a precursor in antipsychotic drug synthesis, while 2,3,4-Trimethyl-1-phenylpyrrole shows promise in antimicrobial agents .
- Materials Science : The isopropyl-substituted derivative is used in organic semiconductors, whereas phenyl-substituted analogs are explored in liquid crystals .
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